[(1S)-2,2-difluorocyclopropyl]methanol [(1S)-2,2-difluorocyclopropyl]methanol
Brand Name: Vulcanchem
CAS No.: 1887036-19-2
VCID: VC8427624
InChI: InChI=1S/C4H6F2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2/t3-/m0/s1
SMILES: C1C(C1(F)F)CO
Molecular Formula: C4H6F2O
Molecular Weight: 108.09 g/mol

[(1S)-2,2-difluorocyclopropyl]methanol

CAS No.: 1887036-19-2

Cat. No.: VC8427624

Molecular Formula: C4H6F2O

Molecular Weight: 108.09 g/mol

* For research use only. Not for human or veterinary use.

[(1S)-2,2-difluorocyclopropyl]methanol - 1887036-19-2

Specification

CAS No. 1887036-19-2
Molecular Formula C4H6F2O
Molecular Weight 108.09 g/mol
IUPAC Name [(1S)-2,2-difluorocyclopropyl]methanol
Standard InChI InChI=1S/C4H6F2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2/t3-/m0/s1
Standard InChI Key XOLSMTBBIZDHSG-VKHMYHEASA-N
Isomeric SMILES C1[C@H](C1(F)F)CO
SMILES C1C(C1(F)F)CO
Canonical SMILES C1C(C1(F)F)CO

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

The compound (C₄H₆F₂O) comprises a cyclopropane ring with two fluorine atoms at the C2 position and a methanol group at C1 (Fig. 1). The (1S) configuration denotes the absolute stereochemistry, where the hydroxymethyl group occupies a specific spatial orientation relative to the cyclopropane plane . Cyclopropane’s inherent ring strain (∼27.5 kcal/mol) and fluorine’s electronegativity (3.98 Pauling scale) create a polarized molecular framework, influencing reactivity and intermolecular interactions.

Table 1: Key Structural Parameters

PropertyValue/Description
Molecular formulaC₄H₆F₂O
Molecular weight108.09 g/mol
CAS Registry Number1887036-19-2
Stereochemistry(1S) configuration
Ring strain energy (estimated)~27 kcal/mol

Synthesis and Manufacturing

Reported Synthetic Routes

While detailed protocols for [(1S)-2,2-difluorocyclopropyl]methanol are scarce in public literature, analogous cyclopropane syntheses suggest plausible pathways:

Route 1: Difluorocarbene Cycloaddition

  • Substrate Preparation: React a terminal alkene (e.g., allyl alcohol) with a difluorocarbene source (e.g., TMSCF₃) under basic conditions.

  • Cyclopropanation: The carbene inserts into the alkene, forming the difluorocyclopropane ring.

  • Stereochemical Control: Chiral catalysts (e.g., Rh(II) complexes) may induce enantioselectivity .

Route 2: Ring-Opening Functionalization

  • Precursor Synthesis: Start with a preformed difluorocyclopropane carboxylic acid.

  • Reduction: Reduce the acid to the primary alcohol using lithium aluminum hydride (LiAlH₄) or borane-THF.

Industrial-scale production likely employs continuous-flow systems to manage exothermic cyclopropanation steps, though specific details remain proprietary .

Physicochemical Properties

Experimental and Predicted Data

Experimental data for this compound is limited, but properties can be extrapolated from structural analogs:

Table 2: Physicochemical Properties

PropertyValue/RangeMethod of Determination
Boiling point~150–160°C (estimated)QSPR modeling
Melting pointNot reported
Solubility in H₂OLow (<1 g/L)LogP estimation (ChemAxon)
logP (octanol-water)0.82 ± 0.3Computational prediction
pKa (hydroxyl group)~15–16Analogous alcohols

The compound’s low water solubility aligns with its hydrophobic cyclopropane and fluorinated motifs, suggesting preferential solubility in polar aprotic solvents (e.g., DMSO, THF).

Applications in Chemical Research

Pharmaceutical Intermediates

Fluorinated cyclopropanes are prized in drug discovery for their metabolic stability and conformational rigidity. [(1S)-2,2-Difluorocyclopropyl]methanol serves as a chiral building block for:

  • Protease inhibitors: The cyclopropane moiety mimics peptide bonds’ transition states.

  • Antiviral agents: Fluorine enhances bioavailability and target binding .

Materials Science

The compound’s strain energy and dipole moment (estimated 2.1 D) make it a candidate for:

  • Liquid crystals: Fluorine’s anisotropic polarizability aids mesophase stabilization.

  • Polymer crosslinkers: Cyclopropane rings undergo strain-release polymerization.

ParameterRecommendation/Source
ToxicityNo specific data; handle as hazardous
Storage2–8°C under inert atmosphere
PPEGloves, goggles, fume hood
Regulatory statusNot for consumer or medical use

Given methanol’s toxicity (LD₅₀ ~100 mg/kg in rats) , appropriate precautions are essential despite the absence of compound-specific toxicity studies.

Future Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective methods to access the (1S) configuration efficiently.

  • Biological Profiling: Evaluating pharmacokinetic and toxicological properties for therapeutic applications.

  • Computational Studies: Mapping electrostatic potential surfaces to predict reactivity.

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